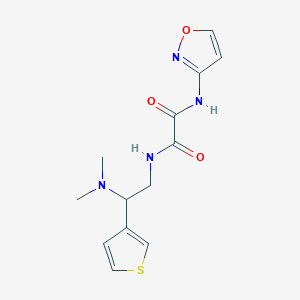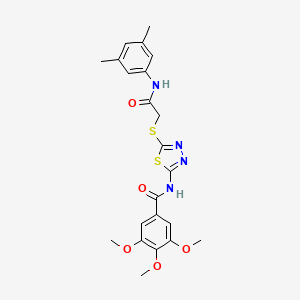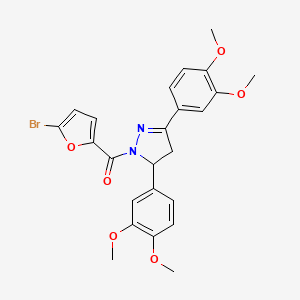![molecular formula C11H20ClN3 B2434946 (4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride CAS No. 1216915-51-3](/img/structure/B2434946.png)
(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine” is a compound synthesized from 4-fluorobenzonitrile and N,N-dimethylethanediamine . It is a versatile ethylenediamine derivative used as an intermediate in the organic synthesis of neurochemicals, antitumor agents, and other pharmaceutical compounds .
Synthesis Analysis
The synthesis of “(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine” involves the reaction of 4-fluorobenzonitrile and N,N-dimethylethanediamine . A similar compound, 2-dimethylaminoethyl chloride hydrochloride, is synthesized from dimethylethanolamine and thionyl chloride under an ice water bath condition .Molecular Structure Analysis
The molecule contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 primary amine (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The compound is likely to exhibit reactions typical of amines. Amines can react with acids to form salts . For example, dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride .Physical And Chemical Properties Analysis
The molecular weight of the compound is 193.29 . It has a total of 14 heavy atoms, 3 hydrogen bond acceptors, and 2 hydrogen bond donors . The compound has a topological polar surface area of 41.3Ų and a XLogP3 value of 0.8 .Scientific Research Applications
- Procainamide has been investigated for its antibacterial properties. A study synthesized a complex between procainamide and tetraphenylborate (PR-TPB) through an ion-associate reaction . The PR-TPB complex exhibited good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans).
- 2-(Dimethylamino)ethyl methacrylate (DMAEMA) , a derivative of procainamide, is commonly used in the production of cationic polymers. These polymers are highly charged and find applications as flocculants, coagulants, dispersants, and stabilizers .
- Designing nanocarriers that can simultaneously load anticancer drugs and nucleic acids is challenging due to their different physico-chemical properties. However, the synergistic effect of drug and gene delivery is crucial for cancer therapy. Researchers are exploring novel nanocarrier designs, and procainamide-based systems could play a role in this field .
- Aromatic diamine monomers derived from procainamide have been used to prepare polyimides. For instance, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP) was synthesized and used to create a series of polyimides with commercial aromatic properties .
- Density functional theory (DFT) calculations have been employed to study the electronic characteristics of procainamide complexes. Researchers analyze the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) states to understand their chemical behavior .
- Investigating ion-associate complexes between procainamide and other bioactive molecules sheds light on receptor interactions. Spectroscopic methods, including FT-IR and 1H-NMR, are used to characterize these structures .
Antibacterial Activity
Polymer Chemistry
Drug and Gene Delivery Nanocarriers
Materials Science
Computational Chemistry
Bioactive Molecule Interactions
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that amines can act as bases, accepting a hydrogen ion . This property might play a role in its interaction with its targets.
Biochemical Pathways
It’s synthesized from 4-fluorobenzonitrile and n,n-dimethylethanediamine , which is used as an intermediate in the organic synthesis of neurochemicals, antitumor agents, and other pharmaceutical compounds .
Pharmacokinetics
Its molecular weight is 193289g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds, such as indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.ClH/c1-14(2)8-7-13-11-5-3-10(9-12)4-6-11;/h3-6,13H,7-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQYLCCNHIRTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)
![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2434867.png)
![2-[2-(2,4-Dichloro-5-phenylmethoxyanilino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B2434869.png)





![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)
![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)
![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)
![4-ethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2434886.png)